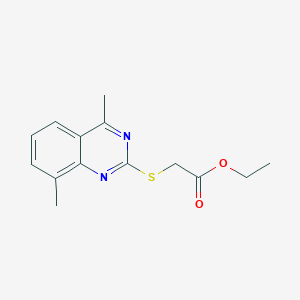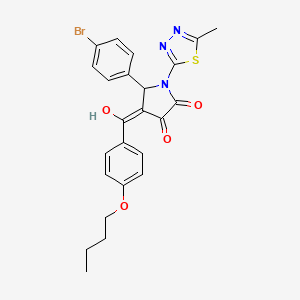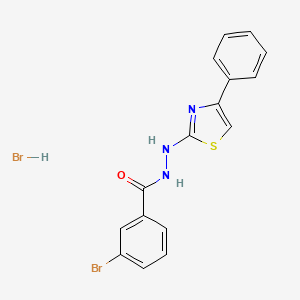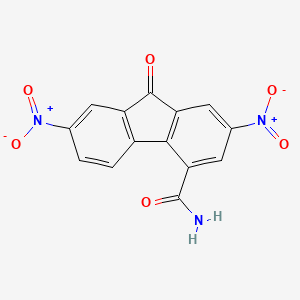
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- is a complex organic compound with the molecular formula C14H7N3O6. This compound is characterized by its unique structure, which includes a fluorene backbone with carboxamide and nitro functional groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- typically involves multiple steps One common method starts with the nitration of fluorene to introduce nitro groups at the 2 and 7 positions This is followed by oxidation to form the 9-oxo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxamide group may also play a role in binding to specific proteins or enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenone-4-carboxylic acid: Similar structure but lacks the nitro groups.
2,7-Dinitrofluorene: Similar nitro substitution but lacks the carboxamide and oxo groups.
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide: Similar nitro and oxo groups but with additional carboxamide groups.
Uniqueness
9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
84409-00-7 |
|---|---|
Molekularformel |
C14H7N3O6 |
Molekulargewicht |
313.22 g/mol |
IUPAC-Name |
2,7-dinitro-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C14H7N3O6/c15-14(19)11-5-7(17(22)23)4-10-12(11)8-2-1-6(16(20)21)3-9(8)13(10)18/h1-5H,(H2,15,19) |
InChI-Schlüssel |
UWPODDHYRGZSLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


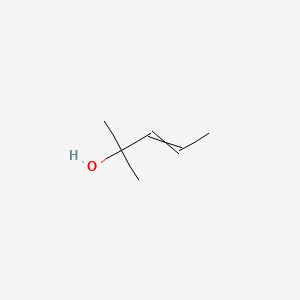
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)

